N-But-2-en-1-yl-N-methylglycine
Description
N-But-2-en-1-yl-N-methylglycine is a glycine derivative characterized by a methyl group and a but-2-enyl substituent attached to the nitrogen atom of the glycine backbone. Glycine derivatives are widely studied for their roles as pharmaceutical intermediates, catalysts, and bioactive molecules.
Properties
CAS No. |
58788-91-3 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2-[but-2-enyl(methyl)amino]acetic acid |
InChI |
InChI=1S/C7H13NO2/c1-3-4-5-8(2)6-7(9)10/h3-4H,5-6H2,1-2H3,(H,9,10) |
InChI Key |
USDFUBFTGCJSDD-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCN(C)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-But-2-en-1-yl-N-methylglycine can be achieved through several synthetic routes. One common method involves the alkylation of N-methylglycine (sarcosine) with but-2-en-1-yl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: N-methylglycine and but-2-en-1-yl halide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like dimethylformamide (DMF) or dichloromethane (DCM).
Procedure: The N-methylglycine is dissolved in the solvent, and the base is added to the solution. The but-2-en-1-yl halide is then added dropwise to the reaction mixture while maintaining the temperature at around 0-5°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems could be employed to ensure consistent product quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-But-2-en-1-yl-N-methylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions where the but-2-en-1-yl group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-But-2-en-1-yl-N-methylglycine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers. Its unique structure allows for the creation of novel materials with specific properties.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-But-2-en-1-yl-N-methylglycine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in biochemical assays, it may interact with enzymes involved in metabolic pathways, altering their activity and providing insights into their function .
Comparison with Similar Compounds
Structural and Molecular Comparison
The table below compares N-But-2-en-1-yl-N-methylglycine with four glycine derivatives, focusing on molecular properties and structural features:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| This compound | C₇H₁₃NO₂* | ~143.18 | Not provided | But-2-enyl + methyl groups on glycine N |
| N,N-Dimethylglycine | C₄H₉NO₂ | 103.12 | 1118-68-9 | Two methyl groups on glycine N |
| N-Formylglycine | C₃H₅NO₃ | 103.08 | 2491-15-8 | Formyl group on glycine N |
| N-(2-Methylbutyryl)glycine | C₇H₁₃NO₃ | 159.18 | 52320-67-9 | 2-Methylbutyryl group on glycine N |
| N-Methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine | C₁₁H₁₂N₂O₄S₂ | 324.36 | 88515-17-7 | Benzothiazole ring + methylsulfonyl group |
*Estimated based on structural analogy.
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